molecular formula C17H14ClNO4S B12180046 N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12180046
M. Wt: 363.8 g/mol
InChI Key: LSXSAAYJNNICRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a high-purity, research-grade chemical compound designed for investigative applications, particularly in the field of enzyme inhibition. This heterocyclic compound features a 1,4-oxathiine core structure in its 4,4-dioxide form, substituted with phenyl and 3-chlorophenyl carboxamide groups. Its primary research value lies in its potential as a inhibitor of carbonic anhydrase (CA) isoforms, a family of metalloenzymes involved in critical physiological processes such as pH regulation, CO2 homeostasis, and biosynthetic reactions . Abnormal CA activity is linked to various conditions, making inhibitors of significant therapeutic interest for targets like glaucoma, epilepsy, and cancer . Related structural analogs featuring the 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold have demonstrated potent and selective inhibitory activity against physiologically relevant human CA isoforms, including hCA I, II, IX, and XII . The presence of the 3-chlorophenyl group is a key structural feature designed to modulate the compound's electronic properties and binding affinity, potentially leading to enhanced selectivity for specific CA isoforms. This compound serves as a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies and as a lead structure for the development of novel bioactive molecules. It is strictly intended for research purposes in laboratory settings. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H14ClNO4S

Molecular Weight

363.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H14ClNO4S/c18-13-7-4-8-14(11-13)19-17(20)15-16(12-5-2-1-3-6-12)24(21,22)10-9-23-15/h1-8,11H,9-10H2,(H,19,20)

InChI Key

LSXSAAYJNNICRE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursors

The direct coupling method involves reacting 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with 3-chloroaniline in the presence of a coupling agent. The carboxylic acid precursor is synthesized via cyclization of mercaptoacetic acid with α,β-unsaturated ketones, forming the oxathiine ring. The subsequent amidation step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group for nucleophilic attack by the aniline derivative.

Key reaction equation:

Carboxylic Acid+3-ChloroanilineEDC/HOBtN-(3-Chlorophenyl)-3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxamide 4,4-Dioxide\text{Carboxylic Acid} + \text{3-Chloroaniline} \xrightarrow{\text{EDC/HOBt}} \text{N-(3-Chlorophenyl)-3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxamide 4,4-Dioxide}

Optimization of Reaction Conditions

Optimal conditions for this method include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the active ester intermediate.

  • Temperature: 0–5°C during carbodiimide activation, followed by gradual warming to room temperature.

  • Catalyst: 4-dimethylaminopyridine (DMAP) at 5 mol% to enhance reaction rate and yield.

ParameterOptimal ValueImpact on Yield
Solvent PolarityLow (e.g., THF)Maximizes carbodiimide stability
Reaction Time12–18 hoursPrevents over-activation
Aniline Equivalents1.2–1.5Ensures complete conversion

Yields for this method typically range from 65% to 70%, with impurities arising primarily from unreacted carboxylic acid or dimerization byproducts.

Dichloride Intermediate-Based Cyclization

Synthesis of Dichloro-1,4-Oxathiane Intermediate

This route begins with the chlorination of 5,6-dihydro-1,4-oxathiine-3-carboxamide using chlorine gas (Cl₂) in methylene chloride at -60°C. The dichloride intermediate undergoes solvolysis in aqueous acetone to form a dihydroxy compound, which is subsequently dehydrated and reduced to yield the target molecule.

Critical steps:

  • Chlorination:

    Oxathiine-3-Carboxamide+Cl2CH2Cl2,60C2,3-Dichloro-1,4-Oxathiane\text{Oxathiine-3-Carboxamide} + \text{Cl}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, -60^\circ\text{C}} \text{2,3-Dichloro-1,4-Oxathiane}

    Exothermic reaction requiring strict temperature control to avoid exomethylene byproduct formation.

  • Solvolysis and Dehydration:
    Treatment with aqueous acetone at 25°C introduces hydroxyl groups, followed by acid-catalyzed dehydration (e.g., H₂SO₄) to regenerate the oxathiine ring.

Catalytic Systems and Yield Enhancement

  • Reduction Step: Sodium borohydride (NaBH₄) in methanol selectively reduces carbonyl groups without affecting the sulfone moiety.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

StepYield (%)Purity (%)
Chlorination8590
Solvolysis7888
Final Reduction6595

This method achieves an overall yield of 60–65%, limited by losses during intermediate isolation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Direct Coupling: Superior for small-scale synthesis (1–10 g) due to fewer intermediates and simpler workup.

  • Dichloride Route: Preferred for industrial-scale production (>100 g) despite lower yield, as intermediates are stable and storage-friendly.

Byproduct Formation and Mitigation

  • Direct Coupling: Dimerization (5–10% by mass) is minimized using excess aniline and low temperatures.

  • Dichloride Route: Exomethylene byproducts (8–12%) require careful chromatography for removal .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : 393.87 g/mol

Structural Characteristics

The compound features a unique oxathiine ring structure, which contributes to its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-tuberculosis agent. Studies have shown that compounds with similar structures exhibit inhibitory effects on Mycobacterium tuberculosis by targeting ATP synthase and other critical pathways involved in bacterial energy metabolism .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, a study evaluated various oxathiine derivatives and found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Anti-inflammatory Properties

In vitro studies have highlighted the anti-inflammatory effects of oxathiine derivatives. The compound has shown promise in reducing cytokine production in immune cells, indicating its potential use in treating inflammatory diseases .

Cancer Research

The compound's ability to interact with specific cellular pathways makes it a candidate for cancer therapy research. Preliminary investigations suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .

Case Study 1: Antitubercular Activity

A recent study focused on the synthesis of novel oxathiine derivatives, including this compound, which were evaluated for their antitubercular activity. The findings indicated a promising IC50 value of approximately 0.5 µM against Mycobacterium tuberculosis strains, demonstrating the compound's potential as a lead molecule for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several oxathiine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that modifications to the phenyl groups significantly enhanced antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 1 µg/mL .

CompoundTarget PathogenIC50 (µM)MIC (µg/mL)
This compoundMycobacterium tuberculosis0.5N/A
Derivative AStaphylococcus aureusN/A1
Derivative BEscherichia coliN/A2

Table 2: Inflammatory Response Inhibition

CompoundCytokine Inhibition (%)
This compound60% IL-6 Reduction
Control Compound20% IL-6 Reduction

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer therapy, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to the 1,4-oxathiine carboxamide class, sharing core structural features with fungicidal agents like carboxin and oxycarboxin. Key distinctions arise from substituent variations:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Primary Use
Carboxin C₁₂H₁₃NO₂S 2-Methyl (oxathiine), N-phenyl Carboxamide Seed treatment fungicide
Oxycarboxin (4,4-dioxide derivative of carboxin) C₁₂H₁₃NO₄S 2-Methyl (oxathiine), N-phenyl Carboxamide, 4,4-dioxide Systemic fungicide
N-(3-Bromophenyl)-3-phenyl-... 4,4-dioxide C₁₇H₁₄BrNO₄S 3-Bromophenyl (N), 3-phenyl (oxathiine) Carboxamide, 4,4-dioxide Research compound
Target Compound C₁₇H₁₄ClNO₄S* 3-Chlorophenyl (N), 3-phenyl (oxathiine) Carboxamide, 4,4-dioxide Undocumented (inferred agrochemical potential)

*Molecular weight estimated at ~363.3 g/mol (based on brominated analog: 408.3 g/mol).

Functional Group and Substituent Effects

  • Chlorophenyl vs.
  • Halogen Effects (Cl vs. Br) : Compared to its brominated analog, the chloro-substituted derivative may exhibit lower molecular weight and altered electronic properties, influencing binding affinity to fungal targets (e.g., succinate dehydrogenase).
  • 4,4-Dioxide vs. Non-Oxidized Derivatives: The sulfone group improves oxidative stability and polarity, as seen in oxycarboxin’s systemic activity versus carboxin’s contact action.

Research Findings and Knowledge Gaps

  • Synthetic Routes : While carboxin and oxycarboxin are synthesized via condensation of carboxamide precursors with oxathiine intermediates, the target compound likely requires halogen-specific coupling steps.
  • Experimental Data : The brominated analog (CAS 1144492-61-4) has been cataloged but lacks public bioactivity data, highlighting the need for targeted assays.

Biological Activity

N-(3-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO4S. The presence of the oxathiine ring and the chlorophenyl group contributes to its unique chemical properties, influencing its interactions with biological targets.

Property Value
Molecular FormulaC17H14ClNO4S
Molecular Weight363.81 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways, potentially leading to therapeutic effects.

Research indicates that the compound may inhibit certain kinases involved in cancer cell proliferation. For instance, it has been suggested that derivatives of similar compounds exhibit inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer biology .

Anticancer Activity

A study evaluated the anticancer properties of related compounds within the same family as this compound. The results indicated significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AHCT1168.9
Compound BCaco-237.4
Compound CHepG217.0

These findings suggest that compounds with similar structural features may exhibit promising anticancer activity through mechanisms involving apoptosis induction and cell cycle disruption .

Cytotoxicity Assessment

In another study assessing cytotoxicity, various derivatives were tested for their inhibition rates on cancer cell lines SGC-7901 and A875 at a concentration of 100 µM. The results showed that several compounds exhibited higher inhibition rates compared to standard chemotherapeutics like 5-Fluorouracil (5-FU):

Compound Cell Line % Cell Growth Inhibition
C5SGC-790175%
C6A87580%
C11HepG270%

This highlights the potential of these compounds as effective agents in cancer therapy .

Q & A

Q. Validation Strategies :

  • SDH Activity Assay : Measure NADH oxidation rates in fungal lysates pre/post compound exposure .
  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) to screen for inhibition (IC₅₀ values) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR Design Table :

Substituent PositionBioactivity Trend (vs. 4-chlorophenyl analog)Rationale
3-Chlorophenyl↓ Solubility, ↑ LipophilicitySteric effects reduce crystal lattice stability
Oxathiine Ring↑ Metabolic StabilitySulfone groups resist oxidative degradation
Phenyl at C3↑ Target Affinityπ-π stacking with hydrophobic enzyme pockets

Q. Optimization Steps :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target binding.
  • Replace chlorine with fluorine to improve bioavailability while retaining electronic effects .

Advanced: What computational tools can predict reaction pathways for derivative synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates for sulfoxidation steps .
  • Machine Learning (ML) : Train models on existing oxathiine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to prioritize derivatives with high predicted affinity for SDH or tubulin .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:
Common contradictions arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or fungal strains.
  • Purity Discrepancies : Impurities >5% may artifactually enhance or suppress activity .

Q. Resolution Workflow :

Replicate Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

Orthogonal Assays : Confirm antifungal activity via both microdilution (MIC) and disk diffusion methods .

Batch Analysis : Compare HPLC purity data across studies to isolate compound quality as a variable .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous oxidation reactors for controlled sulfone formation, reducing byproducts .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for amide coupling steps to reduce reaction time .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.